Rezafungin acetate

Pharmacokinetics Half-life Clearance

First-generation echinocandins require daily dosing and degrade rapidly in plasma, limiting experimental flexibility. Rezafungin acetate (formerly CD101) solves this with an extended half-life (80-150h) enabling once-weekly dosing and >13-fold higher plasma stability than anidulafungin. - PK/PD advantage: 86% reduction in dosing frequency for chronic infection models - C. auris efficacy: Superior killing across all 4 major clades (3-5 log₁₀ CFU/g reduction) - Formulation-ready: Retains 93% activity after 44h at 37°C in human plasma Supplied as sterile lyophilized powder for IV research use.

Molecular Formula C65H88N8O19
Molecular Weight 1285.4 g/mol
Cat. No. B10824331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRezafungin acetate
Molecular FormulaC65H88N8O19
Molecular Weight1285.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-]
InChIInChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+;/m0./s1
InChIKeyMXMWJAPNUIKPGF-YOFVRWEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rezafungin Acetate Procurement & Selection Guide


Rezafungin acetate, marketed as Rezzayo, is a semi-synthetic, second-generation echinocandin antifungal agent approved by the FDA (March 2023) for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options . It acts as a potent inhibitor of fungal 1,3-β-D-glucan synthase, a target absent in mammalian cells, thereby disrupting cell wall biosynthesis [1]. Chemically, rezafungin is a structural analog of anidulafungin, distinguished by a choline moiety at the C5 ornithine position that confers enhanced aqueous solubility and metabolic stability [2].

Compound Class Next-generation echinocandin targeting β-(1,3)-D-glucan synthase
Differentiator C5 ornithine choline modification extends stability and elimination half-life
Research Dosing Supports once-weekly interval studies; reduces model handling frequency
Formulation Fit Enhanced aqueous and plasma stability enables wider formulation exploration

Rezafungin Acetate Key Differentiators


Although rezafungin acetate shares the same molecular target and in vitro spectrum with first-generation echinocandins (caspofungin, micafungin, anidulafungin) [1], significant pharmacokinetic (PK) and stability differences preclude simple therapeutic interchange. Rezafungin exhibits a terminal half-life exceeding 130 hours, approximately 5- to 10-fold longer than other echinocandins, enabling once-weekly intravenous dosing instead of daily infusions [2]. Furthermore, its enhanced aqueous solubility and solution stability facilitate manufacturing, storage, and potentially novel administration routes not feasible with earlier agents [3]. These distinctions carry meaningful implications for clinical logistics, patient management, and procurement in healthcare systems seeking to optimize antifungal stewardship and resource utilization.

Half-life
80–150 h range; supports weekly dosing paradigm
First-generation echinocandins 9–26 h; require daily administration
Plasma Stability
High residual activity after prolonged incubation; minimizes degradation product formation
Anidulafungin and analogs prone to rapid activity loss and ring-opening
Tissue Clearance
More complete histopathological clearance observed in murine C. auris model
Comparable CFU reductions but less complete fungal cell clearance
Susceptibility Cross-Resistance
fks mutation MIC shifts may differ from other echinocandins
Susceptibility profiles not interchangeable; agent-specific testing needed

Rezafungin Acetate Quantitative Evidence


Elimination Half-Life vs. First-Generation Echinocandins

Rezafungin acetate exhibits a terminal half-life of approximately 130 hours, which is >5 times longer than that of caspofungin, micafungin, and anidulafungin, which have half-lives ranging from 10 to 26 hours [1]. Additionally, its clearance is approximately 7-fold slower following intravenous injection [2]. This extended half-life is a consequence of the compound's high metabolic stability and minimal cytochrome P450-mediated degradation [1].

Elimination Half-life
Head-to-head
80–150 h vs. 9–26 h (≥3-fold longer)
Supports once-weekly dosing interval research
Clinical PK data; model PK to verify
Pharmacokinetics Half-life Clearance Dosing Interval

Time to Negative Blood Culture vs. Caspofungin in Candidemia

In the global, double-blind, randomized Phase 3 ReSTORE trial (NCT03667690), once-weekly rezafungin acetate (400 mg loading dose followed by 200 mg weekly) demonstrated non-inferiority to daily caspofungin (70 mg loading dose followed by 50 mg daily) for both primary endpoints [1]. Day 30 all-cause mortality was 25.2% for rezafungin versus 24.8% for caspofungin (treatment difference 0.4%; 95% CI -10.8, 11.6) [1]. Day 14 global cure rates were 56.5% versus 57.3% (weighted difference -1.0%; 95% CI -13.5, 11.6) [1].

TTNBC vs. Caspofungin
Endpoint context
Median 22.3 h vs. 26.3 h; ICU 18 h vs. 38 h (P=0.001)
Reported mycological clearance endpoint context
Pooled Phase 2/3 trial data; model-specific review
Clinical Efficacy Phase 3 Trial Non-inferiority Candidemia

Day 5 Mycological Eradication vs. Caspofungin

Preclinical models demonstrate that rezafungin acetate achieves significantly higher concentrations in abdominal tissues compared to micafungin [1]. In a murine intra-abdominal candidiasis model, rezafungin concentrations in liver and other abdominal organs exceeded those of micafungin, and importantly, rezafungin concentrations were higher within inflammatory foci than in surrounding healthy tissue [1]. This targeted accumulation contributes to enhanced fungal clearance in deep-seated infections. In a separate neutropenic mouse bloodstream infection model using four C. auris clades, rezafungin (20 mg/kg on days 1, 3, and 6) produced 3–5 log CFU/g decreases in kidney burden and 2–4 log CFU/g decreases in heart burden, a reduction comparable to or exceeding daily dosing of anidulafungin (5 mg/kg), caspofungin (3 mg/kg), and micafungin (5 mg/kg) [2].

Day 5 Eradication
Endpoint context
73.4% vs. 64.5%; +9.5% (95% CI −0.9–19.9%)
Reported early treatment-phase endpoint
Patient-level meta-analysis; endpoint interpretation review
Tissue Penetration Intra-abdominal Abscess Fungal Burden Pharmacodynamics

In Vitro Activity Against Candida auris

Rezafungin acetate demonstrates markedly improved stability in aqueous solution compared to anidulafungin and caspofungin [1]. The compound's chemical structure, featuring a choline moiety, reduces susceptibility to degradation via the opening of the echinocandin cyclic peptide ring—a primary degradation pathway for first-generation echinocandins [1]. This enhanced stability translates to less stringent storage requirements and greater flexibility in compounding and administration. The acetate salt form (rezafungin acetate) further optimizes solubility and stability, allowing for a lyophilized powder for intravenous injection that is reconstituted and diluted prior to use [2].

C. auris Killing Activity
Head-to-head
CFU reduction across all four clades at ≥1–≥8 mg/L; anidulafungin/micafungin limited to peak concentration and specific clades
Broader clade coverage in simulated physiological conditions
In vitro time-kill with 50% human serum; translational review needed
Stability Formulation Degradation Manufacturing

Rezafungin Acetate Application Scenarios


PK/PD Studies with Extended Dosing Intervals

Based on the once-weekly dosing regimen demonstrated in the Phase 3 ReSTORE trial, rezafungin acetate is particularly advantageous for patients who require extended antifungal therapy but lack suitable central venous access or for whom daily IV infusions are logistically challenging [1]. The non-inferior efficacy to daily caspofungin combined with reduced infusion frequency may facilitate earlier hospital discharge and transition to outpatient parenteral antimicrobial therapy (OPAT) programs [2].

Multidrug-Resistant Candida auris Research

Preclinical evidence indicates that rezafungin acetate achieves higher tissue concentrations in abdominal organs and preferentially accumulates within inflammatory foci compared to micafungin [3]. This property suggests a potential advantage in treating intra-abdominal candidiasis, where first-generation echinocandins may exhibit suboptimal penetration. While clinical data are still emerging, this differentiation supports consideration of rezafungin for deep-seated infections, particularly in patients with contraindications to azole antifungals due to drug-drug interactions or resistance [4].

Formulation and Stability Studies

Rezafungin acetate retains potent in vitro activity against Candida auris, with an MIC90 of 0.25 mg/L, which is comparable to or better than that of first-generation echinocandins [5]. Moreover, higher doses of rezafungin have shown activity against C. auris isolates harboring FKS mutations that confer resistance to other echinocandins [6]. In murine models, rezafungin achieved 3–5 log reductions in kidney fungal burden against diverse C. auris clades, demonstrating in vivo efficacy that supports its use in this high-priority pathogen [7].

Susceptibility Testing Reference Standard Development

A pooled analysis of two randomized controlled trials (ReSTORE and STRIVE) showed that patients treated with rezafungin acetate had numerically shorter mean hospital length of stay (25.2 days vs. 28.3 days) and ICU length of stay (16.1 days vs. 21.6 days) compared to caspofungin [8]. After adjusting for baseline mechanical ventilation, the ICU stay difference was 4.1 days (relative difference 24%) [8]. These findings support the procurement of rezafungin as a cost-containment strategy in healthcare systems seeking to optimize inpatient resource use for invasive candidiasis.

Application
Selection Property
Validation Focus
PK/PD studies with extended dosing intervals
Extended elimination half-life enabling once-weekly research dosing
Sustained exposure-model concordance in animal infection models
Multidrug-resistant Candida auris research
Broad clade coverage and histopathological clearance profile
In vivo model endpoint reproducibility and tissue burden assessment
Formulation and stability studies
Enhanced chemical stability in plasma and aqueous solution
Formulation stability under experimental incubation conditions
Susceptibility testing reference standard development
Species-specific MIC differences and fks mutation impact
QC range establishment and cross-resistance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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